4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

Overview

Description

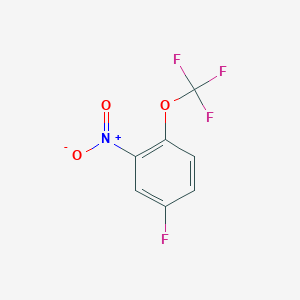

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a chemical compound that is part of the family of fluorinated aromatic compounds. It contains a benzene ring substituted with a fluoro group, a nitro group, and a trifluoromethoxy group. The presence of these groups can significantly alter the chemical and physical properties of the compound, making it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atom and the presence of other substituents on the benzene ring. For instance, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been shown to afford perfluorocyclohexane derivatives with good yields . Additionally, the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine, which involves the reduction of a dinitro-compound, indicates the potential for complex synthetic pathways involving this compound .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is of great interest due to the influence of fluorine atoms on the geometry and electronic properties of the molecule. The structure and conformation of 4-fluoro(trifluoromethoxy)benzene have been investigated using gas electron diffraction and quantum chemical calculations, revealing a perpendicular conformation of the C-O-C plane relative to the benzene ring .

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with some structural similarities to this compound, was subjected to nucleophilic aromatic substitution, affording novel benzenes with a disubstitution pattern . This suggests that this compound could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by their substituents. The mesomorphic properties of various substituted benzoates, including those with trifluoromethoxy groups, have been studied, showing that these groups can affect phase transition temperatures and the stability of different phases . Furthermore, the ability of fluorinated compounds to effect electrophilic aromatic substitution has been demonstrated, which could be relevant for the reactivity of this compound .

Scientific Research Applications

Mesomorphic Properties and Liquid Crystals

One study focuses on the synthesis and characterization of phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates and their mesomorphic properties. It was found that lateral substitution with fluoro groups, such as 4-fluoro and 4-trifluoromethoxyphenyl, significantly influences the phase transition temperatures and enthalpies, particularly affecting the stability of the smectic A phase. This suggests potential applications in the development of nematic mixtures for liquid crystals, where control over phase stability is crucial (Dabrowski et al., 1995).

Nucleophilic Aromatic Substitution

Another application is highlighted in the study on the synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. This work demonstrates the versatility of fluorinated benzene derivatives in undergoing nucleophilic substitution, leading to novel (pentafluorosulfanyl)benzenes. Such reactions are foundational in organic synthesis, enabling the creation of a wide range of fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Ajenjo et al., 2016).

Analytical Chemistry and Food Safety

In the context of food safety, 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene has been used as a derivatization agent for biogenic amines in wines. This application is crucial for the accurate determination of histamine, tyramine, and other amines, which are important for controlling wine quality and assessing potential health risks. The developed method demonstrates excellent repeatability and accuracy, showcasing the compound's utility in enhancing food safety analysis (Jastrzębska et al., 2016).

Molecular Structure and Conformation Studies

Research on the structure and conformation of 4-fluoro(trifluoromethoxy)benzene through gas electron diffraction and quantum chemical calculations sheds light on its geometric structure and conformational preferences. Understanding these molecular properties is vital for the design and synthesis of more complex fluorinated molecules, which are increasingly important in medicinal chemistry and materials science (Shishkov et al., 2004).

Fluorinated Polyimides

The synthesis of soluble fluoro-polyimides from 1,3-bis(4-amino-2-trifluoromethyl- phenoxy) benzene and dianhydrides presents an application in materials science, particularly in the development of polymers with enhanced thermal stability, low moisture absorption, and high hygrothermal stability. These properties are desirable for advanced engineering applications, including aerospace and electronics (Xie et al., 2001).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name |

4-fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGISCPIWSHGJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560292 | |

| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123572-62-3 | |

| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

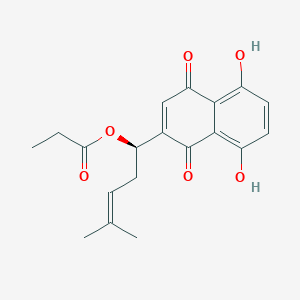

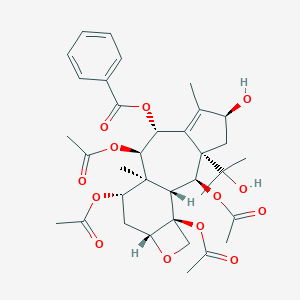

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)

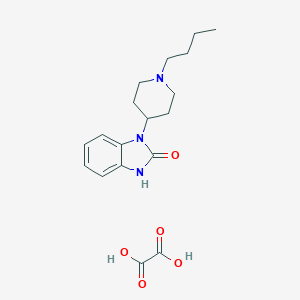

![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)

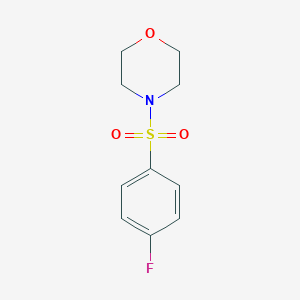

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)